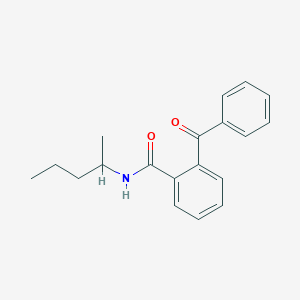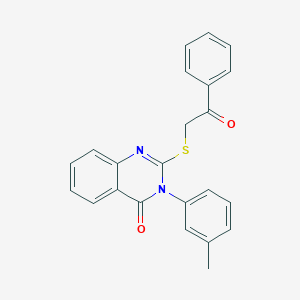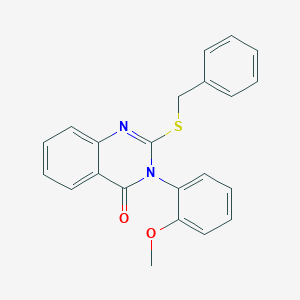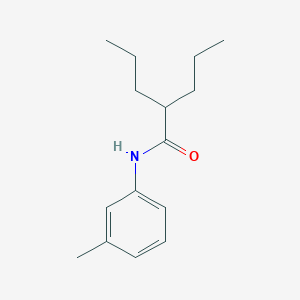
2-benzoyl-N-(1-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzoyl-N-(1-methylbutyl)benzamide, also known as BB-1, is a benzamide derivative that has been extensively studied for its potential application in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of 2-benzoyl-N-(1-methylbutyl)benzamide, which could lead to the development of more targeted therapies.
2. Developing Derivatives: Derivatives of 2-benzoyl-N-(1-methylbutyl)benzamide could be developed to improve its solubility and increase its potency.
3. Investigating Other Biological Effects: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to exhibit a range of biological effects. Further research is needed to investigate other potential applications, such as in metabolic diseases and cardiovascular diseases.
In conclusion, 2-benzoyl-N-(1-methylbutyl)benzamide is a valuable tool for investigating various biological processes. Its wide range of biochemical and physiological effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to investigate other potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzoyl-N-(1-methylbutyl)benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: The synthesis method for 2-benzoyl-N-(1-methylbutyl)benzamide yields high purity of the compound, making it suitable for use in lab experiments.
2. Wide Range of Biological Effects: 2-benzoyl-N-(1-methylbutyl)benzamide exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Some of the limitations include:
1. Limited Solubility: 2-benzoyl-N-(1-methylbutyl)benzamide has limited solubility in water, which can make it difficult to use in aqueous-based experiments.
2. Limited Information: The mechanism of action of 2-benzoyl-N-(1-methylbutyl)benzamide is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-benzoyl-N-(1-methylbutyl)benzamide. Some of these include:
1. Investigating the
Synthesemethoden
The synthesis of 2-benzoyl-N-(1-methylbutyl)benzamide involves the reaction of 2-aminobenzamide with benzoyl chloride and 1-methylbutylamine in the presence of a base catalyst. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-benzoyl-N-(1-methylbutyl)benzamide has been extensively studied for its potential application in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the research areas where 2-benzoyl-N-(1-methylbutyl)benzamide has been used include:
1. Cancer Research: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has been studied for its potential use in cancer therapy.
2. Neurodegenerative Diseases: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C19H21NO2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-benzoyl-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C19H21NO2/c1-3-9-14(2)20-19(22)17-13-8-7-12-16(17)18(21)15-10-5-4-6-11-15/h4-8,10-14H,3,9H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
MGQKBHBGFZNBKG-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)



![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
methylphosphonate](/img/structure/B290295.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
methylphosphonate](/img/structure/B290299.png)
